2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position, a triazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) under mild conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving pyridine and triazole moieties.
Industrial Applications: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and triazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity . The carboxylic acid group can also form ionic interactions with positively charged residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyridin-2-yl)acetic acid: Similar structure but lacks the triazole ring.
2-(5-Chloropyridin-2-yl)-5-methyl-1,2,3-triazole: Similar structure but lacks the carboxylic acid group.
5-Chloropyridine-2-boronic acid: Contains a boronic acid group instead of the triazole and carboxylic acid groups.
Uniqueness
2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the triazole ring and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C9H7ClN4O2 |
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Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O2/c1-5-8(9(15)16)13-14(12-5)7-3-2-6(10)4-11-7/h2-4H,1H3,(H,15,16) |
InChI Key |
CTGUKLPPFIZNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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